An In-depth Technical Guide to 2-[(3-chlorophenyl)amino]acetic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-[(3-chlorophenyl)amino]acetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the exploration of versatile molecular scaffolds is paramount. Among these, N-aryl amino acids represent a class of compounds with significant potential, offering a unique combination of structural rigidity and functional tunability. This guide provides a comprehensive technical overview of a key member of this class: 2-[(3-chlorophenyl)amino]acetic acid. As a senior application scientist, my aim is to synthesize the available technical data with practical, field-proven insights to create a self-validating resource for researchers and developers. This document delves into the core physicochemical properties, synthesis methodologies, analytical characterization, and the burgeoning applications of this compound, grounding all claims in authoritative references.
Molecular Identity and Physicochemical Properties
2-[(3-chlorophenyl)amino]acetic acid, also known as N-(3-chlorophenyl)glycine, is a derivative of the simplest amino acid, glycine. The incorporation of a 3-chlorophenyl group onto the nitrogen atom imparts specific steric and electronic properties that are of interest in the design of bioactive molecules.
Chemical Structure and Identifiers
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IUPAC Name: 2-[(3-chlorophenyl)amino]acetic acid
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Synonyms: N-(3-chlorophenyl)glycine, (3-Chloroanilino)acetic acid
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CAS Number: 10242-05-4[1]
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Molecular Formula: C₈H₈ClNO₂[1]
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Molecular Weight: 185.61 g/mol [1]
Physicochemical Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation strategies.
| Property | Value | Reference |
| Melting Point | 96.5-97.5 °C (decomposition) | [1] |
| Boiling Point (Predicted) | 401.6 ± 25.0 °C | [1] |
| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.53 ± 0.10 (acidic), 2.27 ± 0.20 (basic) | |
| LogP (Predicted) | 1.79 | |
| Solubility | While specific quantitative data is not readily available in the literature, N-aryl glycines generally exhibit limited solubility in water and are more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | [2] |
Synthesis of 2-[(3-chlorophenyl)amino]acetic Acid
The synthesis of N-aryl glycines can be achieved through various methods. A particularly mild and efficient one-pot procedure involves the rearrangement of 2-chloro-N-aryl acetamides.[3] This method is advantageous due to its high yields and tolerance for a variety of substituents on the aromatic ring.
Rationale for the Synthetic Approach
The chosen synthetic pathway proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate. This approach is favored for its efficiency and the use of readily available starting materials. The copper(II) chloride catalyst facilitates the initial cyclization, and the subsequent hydrolysis with potassium hydroxide in ethanol provides the desired N-aryl glycine in good yield.[3] This method avoids harsh reaction conditions that could lead to decomposition or unwanted side reactions.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-aryl glycines.[3]
Step 1: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-chloroaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
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Cool the solution to 0 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3-chlorophenyl)acetamide, which can be purified by recrystallization.
Step 2: Synthesis of 2-[(3-chlorophenyl)amino]acetic acid
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To a solution of 2-chloro-N-(3-chlorophenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), add potassium hydroxide (1.1 mmol) and copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.1 mmol).[3]
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Reflux the resulting mixture in an oil bath for 30 minutes, monitoring the formation of the piperazine-2,5-dione intermediate by TLC.[3]
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After completion, evaporate the solvent under reduced pressure.[3]
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To the residue, add a solution of potassium hydroxide (2.5 mmol) in ethanol (10 mL) and reflux for another hour.[3]
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Monitor the cleavage of the intermediate by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter.
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Neutralize the filtrate with 2N HCl, which will precipitate the product.
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Extract the product with dichloromethane (3 x 15 mL) and wash the combined organic layers with water.[3]
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Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent under vacuum, and purify the crude product by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture as the eluent to obtain pure 2-[(3-chlorophenyl)amino]acetic acid.[3]
Figure 1: Synthetic workflow for 2-[(3-chlorophenyl)amino]acetic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of 2-[(3-chlorophenyl)amino]acetic acid and for monitoring reaction progress.
Illustrative HPLC Method:
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation of N-aryl glycines.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 254 nm) is appropriate.
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Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
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Injection Volume: 10-20 µL of a sample dissolved in the mobile phase.
This method can be optimized by adjusting the gradient profile, mobile phase composition, and pH to achieve optimal separation from any impurities or starting materials.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules.
Predicted NMR Data:
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¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the 3-chlorophenyl ring, a singlet for the methylene (-CH₂-) protons of the glycine backbone, a broad singlet for the amine (-NH-) proton, and a broad singlet for the carboxylic acid (-COOH) proton. The chemical shifts of the aromatic protons will be influenced by the chloro substituent. For a similar compound, N-(3,5-dichlorophenyl)glycine, the aromatic protons appear around δ 6.5-6.6 ppm, the NH proton at δ 6.63 ppm, the CH₂ protons at δ 3.85 ppm, and the COOH proton at δ 12.69 ppm.[3]
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¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (around 172 ppm), the carbons of the 3-chlorophenyl ring (in the aromatic region of ~110-150 ppm), and the methylene carbon (around 44 ppm).[3]
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule. For the [M+H]⁺ ion of C₈H₈ClNO₂, the calculated exact mass would be 186.0316.
Figure 2: Analytical workflow for compound characterization.
Applications in Drug Development and Research
2-[(3-chlorophenyl)amino]acetic acid serves as a valuable building block and scaffold in medicinal chemistry. The N-aryl glycine motif is present in a variety of biologically active compounds.
Role as a Molecular Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets.[4] The N-aryl glycine structure can be considered a simplified peptidomimetic scaffold. The aromatic ring can engage in π-stacking and hydrophobic interactions within protein binding pockets, while the carboxylic acid and secondary amine functionalities provide sites for hydrogen bonding and further chemical modification.
Derivatives of N-aryl glycines have been investigated for a range of pharmacological activities, including:
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Anticonvulsant and Antinociceptive Activity: More complex derivatives incorporating the (3-chlorophenyl)acetic acid moiety have shown potential as anticonvulsant and analgesic agents.[5]
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Antimicrobial and Anticancer Activity: The core structure of N-aryl amino acids has been incorporated into compounds with demonstrated antimicrobial and anticancer properties.[6]
Use as a Synthetic Intermediate
2-[(3-chlorophenyl)amino]acetic acid is a key intermediate in the synthesis of more complex molecules. For instance, it is a component of Vadadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease. This highlights the direct relevance of this class of compounds in the development of modern therapeutics.
Figure 3: Logical flow of using the scaffold in drug discovery.
Safety and Handling
Based on available safety data sheets, 2-[(3-chlorophenyl)amino]acetic acid is classified as a hazardous substance.
Hazard Identification
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Acute Toxicity (Oral): Harmful if swallowed.[7]
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Skin Irritation: Causes skin irritation.[7]
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Eye Damage: Causes serious eye damage.[7]
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Respiratory Irritation: May cause respiratory irritation.[7]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.
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Engineering Controls: Use only outdoors or in a well-ventilated area.
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Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
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Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion and Future Perspectives
2-[(3-chlorophenyl)amino]acetic acid is a versatile chemical entity with established utility in organic synthesis and significant potential in drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. Future research will likely focus on the synthesis of new libraries of compounds based on this scaffold and the exploration of their pharmacological profiles against a wider range of biological targets. The continued investigation of such "privileged" structures is a cornerstone of advancing medicinal chemistry and bringing new and effective treatments to patients.
References
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Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.[Link]
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A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 2023, 13, 24838-24846.[Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
-
Szafarz, M., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(22), 5344.[Link]
- Dawood, Z., Saeed, Z. F., & Saeed, B. B. (2022). Synthesis of Acetylenic Amino Derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic Acid. Egyptian Journal of Chemistry, 65(13), 1-8.
- Google Patents. (2019). Process for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid.
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